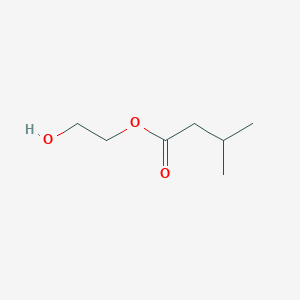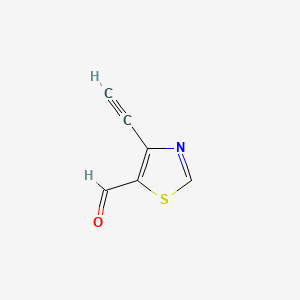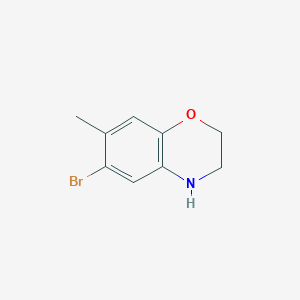
6-bromo-7-methyl-3,4-dihydro-2H-1,4-benzoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-7-methyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family Benzoxazines are known for their diverse biological activities and synthetic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-7-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of brominated precursors and methylated intermediates. The reaction is often carried out in the presence of a base and a solvent such as ethanol or methanol. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings.
化学反応の分析
Types of Reactions
6-Bromo-7-methyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can remove oxygen or add hydrogen, altering the compound’s properties.
Substitution: Halogen atoms, such as bromine, can be substituted with other functional groups, leading to diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoxazines.
科学的研究の応用
6-Bromo-7-methyl-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits potential antibacterial and anticancer activities, making it a candidate for drug development.
Medicine: Its derivatives are studied for their therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
作用機序
The mechanism of action of 6-bromo-7-methyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, its anticancer activity may involve the inhibition of cell proliferation pathways, while its antibacterial activity could result from disrupting bacterial cell wall synthesis.
類似化合物との比較
Similar Compounds
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: This compound shares a similar core structure but differs in its functional groups.
6-Bromo-2-methyl-3,4-dihydro-2H-benzothiazine: Another related compound with a sulfur atom in place of the oxygen in the benzoxazine ring.
Uniqueness
6-Bromo-7-methyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
105679-24-1 |
|---|---|
分子式 |
C9H10BrNO |
分子量 |
228.09 g/mol |
IUPAC名 |
6-bromo-7-methyl-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C9H10BrNO/c1-6-4-9-8(5-7(6)10)11-2-3-12-9/h4-5,11H,2-3H2,1H3 |
InChIキー |
UGOYGTQAWHVGKH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1Br)NCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


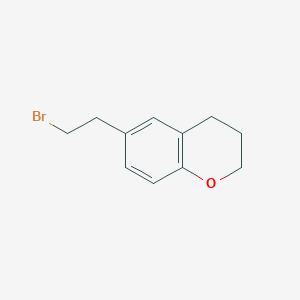
![(2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride](/img/structure/B13474571.png)
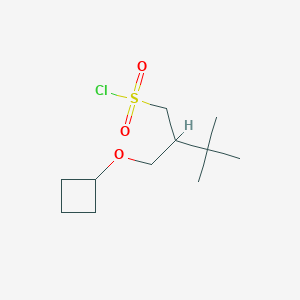
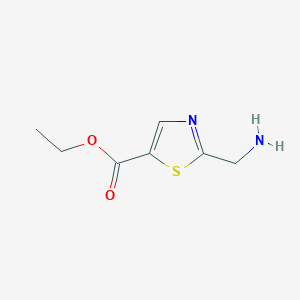

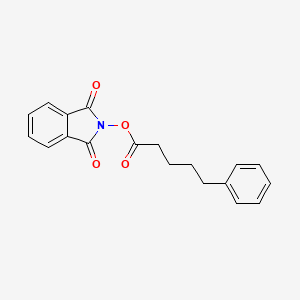
![6-(2-Methoxyethyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13474598.png)
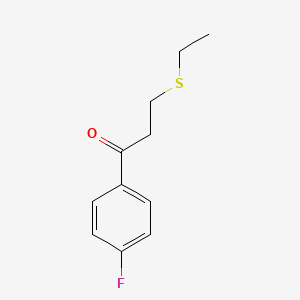

![6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin-4-amine](/img/structure/B13474638.png)
![3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane](/img/structure/B13474646.png)
![1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride](/img/structure/B13474654.png)
